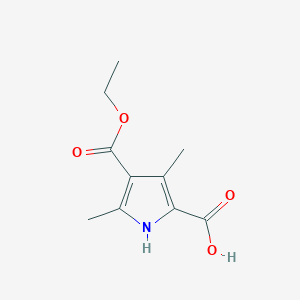

4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-4-15-10(14)7-5(2)8(9(12)13)11-6(7)3/h11H,4H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKYHAPIBYYLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279620 | |

| Record name | 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5442-91-1 | |

| Record name | 5442-91-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Abstract: This technical guide provides a detailed exploration of the synthesis of 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole of significant interest in medicinal chemistry and materials science. The primary synthetic route discussed is a robust two-step process commencing with the celebrated Knorr pyrrole synthesis to construct the core heterocyclic scaffold, followed by a regioselective saponification to yield the target molecule. This document offers in-depth mechanistic insights, step-by-step experimental protocols, and a comparative analysis of strategic choices, tailored for researchers, chemists, and professionals in drug development.

Strategic Overview: A Two-Step Approach

The synthesis of the target molecule is most efficiently achieved through a strategy that builds the pyrrole ring first and then chemically differentiates the two ester functionalities.

-

Step 1: Core Ring Formation via Knorr Pyrrole Synthesis. The foundational step involves the condensation of an α-amino-ketone with a β-ketoester. For this specific target, the classic Knorr methodology, which utilizes two equivalents of ethyl acetoacetate, is the most direct route to form the key intermediate, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate.[1][2]

-

Step 2: Regioselective Hydrolysis. With the disubstituted pyrrole in hand, the subsequent challenge is the selective hydrolysis of the ester at the C2 position while preserving the ester at the C4 position. This is accomplished under controlled basic conditions, leveraging the differential reactivity of the two ethoxycarbonyl groups.[1][3]

Caption: Retrosynthetic analysis of the target molecule.

Part I: The Knorr Pyrrole Synthesis - Building the Core

The Knorr pyrrole synthesis is a powerful and widely used reaction for preparing substituted pyrroles.[1] It involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group (like an ester) alpha to a carbonyl group.[1] A key feature of the classic Knorr protocol is the in situ generation of the highly reactive α-amino-ketone, which readily self-condenses if isolated.[1]

2.1. Reaction Mechanism

The synthesis begins with two equivalents of ethyl acetoacetate in glacial acetic acid. The process unfolds as follows:

-

Nitrosation: One equivalent of ethyl acetoacetate is treated with sodium nitrite to form ethyl 2-oximinoacetoacetate.

-

Reduction: Zinc dust is introduced, which reduces the oxime group to an amine, generating the unstable α-amino-ketone intermediate.[1]

-

Condensation & Cyclization: This intermediate immediately reacts with a second equivalent of ethyl acetoacetate. The amine of the first molecule attacks the ketone carbonyl of the second, initiating a cascade of condensation, cyclization, and dehydration steps to form the aromatic pyrrole ring.[1][4]

Caption: Mechanism of the Knorr Pyrrole Synthesis.

2.2. Detailed Experimental Protocol: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

-

Materials:

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Zinc dust

-

Ethanol

-

Ice bath

-

-

Procedure:

-

In a flask equipped with a stirrer and placed in an ice bath, dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid.

-

Slowly add a saturated aqueous solution of sodium nitrite (1 equivalent) while maintaining the temperature below 10 °C. Stir for 30 minutes to form the oximino derivative.

-

In a separate, larger flask, add the second equivalent of ethyl acetoacetate and glacial acetic acid.

-

To this second flask, add zinc dust (2 equivalents).

-

Gradually add the prepared oximino solution from the first flask to the zinc/ethyl acetoacetate slurry. The reaction is exothermic and should be controlled with an ice bath to maintain a temperature between 30-40 °C.[1]

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours, then heat to reflux for 30 minutes to ensure the reaction goes to completion.

-

Pour the hot reaction mixture into a large volume of cold water. The crude product will precipitate.

-

Collect the solid by filtration, wash thoroughly with water, and allow it to air dry.

-

Recrystallize the crude solid from hot ethanol to yield pure diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate as a white or off-white crystalline solid.

-

Part II: Selective Saponification - The Final Transformation

The conversion of the intermediate diester to the final product requires the selective hydrolysis of one of the two ester groups. The ester at the C2 position is more readily saponified than the one at C4. This enhanced reactivity is attributed to the electronic influence of the adjacent nitrogen atom within the pyrrole ring.

3.1. Reaction Mechanism

The reaction proceeds via a standard base-catalyzed ester hydrolysis (saponification). A single equivalent of a strong base like potassium hydroxide (KOH) preferentially attacks the more electrophilic carbonyl carbon at the C2 position.[1] Following the formation of a tetrahedral intermediate, the ethoxide leaving group is eliminated. A final acidic workup is required to protonate the resulting carboxylate salt, precipitating the desired carboxylic acid.

3.2. Detailed Experimental Protocol: Synthesis of this compound [3]

-

Materials:

-

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

-

Ethanol

-

Potassium hydroxide (KOH)

-

2N Hydrochloric acid (HCl)

-

Water

-

-

Procedure:

-

Dissolve diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (1 equivalent) in hot ethanol.

-

In a separate beaker, prepare a solution of potassium hydroxide (2.5 equivalents) in water and add it to the ethanolic solution of the pyrrole.

-

Heat the resulting solution to a boil, allowing the ethanol to slowly evaporate over approximately 1.5 hours. This process drives the reaction towards the product.

-

Once the volume is significantly reduced, cool the remaining aqueous solution in an ice bath.

-

Filter the cooled solution to remove any unreacted starting material.

-

Slowly acidify the clear filtrate with 2N hydrochloric acid. The target product will precipitate out of the solution as a white solid.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry to obtain the final product, this compound.

-

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |

| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | C₁₂H₁₇NO₄ | 239.27 | 70-85% | White crystalline solid |

| This compound | C₁₀H₁₃NO₄ | 211.21 | 80-90% (from diester) | White precipitate/powder |

Discussion of Alternative Routes

While the Knorr synthesis is ideal for this target, other named reactions are cornerstones of pyrrole chemistry.

-

Hantzsch Pyrrole Synthesis: This method involves the reaction of β-ketoesters with α-haloketones and ammonia or primary amines.[5] While versatile, it would require different starting materials and would not be as direct for achieving the specific substitution pattern of the target molecule.

-

Paal-Knorr Pyrrole Synthesis: This synthesis is characterized by the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, often under weakly acidic conditions.[6][7] The synthesis of the required 1,4-dicarbonyl precursor would add extra steps compared to the highly efficient Knorr approach starting from ethyl acetoacetate.

For the specific synthesis of this compound, the Knorr synthesis followed by selective hydrolysis remains the most logical and field-proven strategy.

Conclusion

The synthesis of this compound is reliably executed in a two-step sequence. The initial formation of the pyrrole ring via the Knorr synthesis provides the key diester intermediate in high yield from inexpensive, readily available starting materials. The subsequent regioselective saponification is a straightforward and efficient transformation that leverages the inherent electronic properties of the pyrrole ring to yield the final product with high purity. This guide provides the strategic rationale and practical protocols necessary for the successful laboratory preparation of this valuable heterocyclic compound.

References

- Wikipedia. Knorr pyrrole synthesis. [Link]

- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

- YouTube. Knorr Pyrrole Synthesis | Organic Chemistry. [Link]

- Journal of the Chemical Society, Perkin Transactions 1. On the mechanism of pyrrole formation in the knorr pyrrole synthesis and by porphobilinogen synthase. [Link]

- PrepChem.com. Synthesis of 3,5-dimethyl-4-ethoxycarbonyl-1H-pyrrolecarboxylic acid. [Link]

- Wikipedia. Hantzsch pyrrole synthesis. [Link]

- Knorr Pyrrole Synthesis. [Link]

- XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. [Link]

- MDPI.

- Scribd. The Hantzsch Pyrrole Synthesis. [Link]

- National Institutes of Health. Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. [Link]

- University of Cambridge.

- National Institutes of Health. Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. [Link]

- National Institutes of Health.

- ResearchGate. Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. [Link]

- MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. [Link]

- ResearchGate. (PDF)

- NIST WebBook. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. [Link]

- MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]

- Google Patents.

- d.wanfangdata.com.cn. Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. [Link]

Sources

- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 3. prepchem.com [prepchem.com]

- 4. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

"Knorr synthesis for substituted pyrroles protocol"

An In-Depth Technical Guide to the Knorr Synthesis of Substituted Pyrroles

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrole scaffold is a cornerstone of medicinal chemistry and materials science, appearing in numerous blockbuster drugs, natural products, and functional materials. Among the classical methods for its construction, the Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, remains a powerful and versatile strategy for accessing polysubstituted pyrroles. This guide provides an in-depth examination of the Knorr synthesis, moving beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical considerations essential for successful execution in a modern research setting. We will dissect the classical protocol, explore its scope and limitations, and present a detailed, validated experimental workflow suitable for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Knorr Synthesis

The Knorr pyrrole synthesis is fundamentally the condensation of an α-amino-ketone with a compound featuring an electron-withdrawing group alpha to a carbonyl group, typically a β-ketoester or 1,3-diketone.[1][2] This approach is distinct from the similarly named Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with an amine.[3][4] The key value proposition of the Knorr synthesis lies in its ability to construct highly functionalized pyrroles with predictable regiochemistry, often starting from simple, readily available precursors.

The reaction's enduring relevance stems from its reliability and the high degree of substitution it affords on the final pyrrole ring. This control is paramount in fields like drug discovery, where precise modulation of a molecule's steric and electronic properties is critical for optimizing biological activity.

The Core Mechanism: A Stepwise Analysis

Understanding the reaction mechanism is not merely an academic exercise; it is the key to troubleshooting, optimization, and rational substrate selection. The Knorr synthesis proceeds through a series of well-defined steps, catalyzed by acid (typically acetic acid) and often involving an in situ reduction.[1][5]

The overall transformation can be broken down into four key stages:

-

Amine Condensation: The reaction initiates with the nucleophilic attack of the α-amino-ketone on one of the carbonyls of the β-dicarbonyl compound. This forms a hemiaminal, which quickly dehydrates to yield an imine.

-

Enamine Tautomerization: The imine tautomerizes to the more stable enamine intermediate. This step is crucial as it positions the molecule for the subsequent intramolecular cyclization.

-

Intramolecular Cyclization (Knoevenagel Condensation): The enamine nitrogen attacks the remaining carbonyl group in an intramolecular fashion. This ring-closing step forms the five-membered pyrrole ring.

-

Aromatization: The cyclic intermediate undergoes a final dehydration step to eliminate a molecule of water, resulting in the formation of the stable, aromatic pyrrole ring.[1]

Caption: The mechanistic pathway of the Knorr pyrrole synthesis.

The Challenge of the α-Amino-ketone: In Situ Generation

A significant practical challenge in the Knorr synthesis is the inherent instability of the α-amino-ketone starting material. These compounds readily undergo self-condensation to form pyrazines, reducing the yield of the desired pyrrole.[6] To circumvent this, the classical and most widely used approach is to generate the α-amino-ketone in situ.

This is typically achieved by the reduction of a more stable α-oximino-β-ketoester precursor. The process involves two steps:

-

Nitrosation: A β-ketoester (e.g., ethyl acetoacetate) is treated with an acidic solution of sodium nitrite to form the α-oximino derivative.

-

Reduction: Zinc dust is added to the reaction mixture, which reduces the oxime group to the primary amine in the presence of the second equivalent of the β-ketoester.[1] The freshly generated, reactive α-amino-ketone is immediately consumed in the main Knorr condensation sequence.

Caption: General experimental workflow for the Knorr synthesis.

A Validated Experimental Protocol: The Synthesis of Knorr's Pyrrole

This protocol details the original synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, famously known as "Knorr's Pyrrole".[1]

Materials:

-

Ethyl acetoacetate (2 equivalents)

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂), saturated aqueous solution (1 equivalent)

-

Zinc dust (2 equivalents)

-

Ice bath

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Preparation of the α-Oximinoacetoacetate:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve one equivalent of ethyl acetoacetate in glacial acetic acid.

-

While maintaining the temperature below 10 °C, slowly add one equivalent of a saturated aqueous solution of sodium nitrite. The addition is exothermic and should be controlled to prevent side reactions. Stir for 30 minutes after the addition is complete.

-

-

In Situ Reduction and Condensation:

-

In a separate, larger reaction flask, dissolve the second equivalent of ethyl acetoacetate in glacial acetic acid.

-

To this solution, gradually and concurrently add the α-oximinoacetoacetate solution from Step 1 and zinc dust. The reaction is highly exothermic; maintain vigorous stirring and use an ice bath to keep the temperature from rising uncontrollably.[1]

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of starting materials.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a large volume of cold water. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove zinc salts and acetic acid.

-

The crude product can be purified by recrystallization from ethanol or methanol/water to yield pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate as a white solid.

-

Scope, Variations, and Modern Enhancements

The true utility of a named reaction is defined by its scope. The Knorr synthesis is versatile, allowing for significant variation in both the α-amino-ketone and the β-dicarbonyl component.

| Reactant Component | Variation Examples | Resulting Pyrrole Feature | Reference |

| α-Amino-ketone | Generated from α-oximino ketones | Varied C3 and C4 substituents | [1] |

| Pre-formed from amino acids via Weinreb amides | Access to complex C4 substituents | [7] | |

| β-Dicarbonyl | Symmetrical 1,3-diketones (e.g., acetylacetone) | Alkyl/Aryl groups at C2 and C5 | [7] |

| Asymmetrical β-ketoesters | Ester at C2, Alkyl/Aryl at C5 | [1][8] | |

| β-diketoesters | Ester groups at C2 and C4 | [8][9] |

A key advancement that broadens the reaction's scope is the use of pre-formed, stable α-amino-ketone precursors. For instance, the Weinreb amide synthesis allows for the preparation of diverse α-amino ketones from commercially available amino acids.[7] This modification avoids the limitations of the in situ nitrosation method and enables the synthesis of more complex and functionally diverse pyrroles.[7][10]

Conclusion

The Knorr pyrrole synthesis is a time-tested, robust, and highly relevant method for the preparation of substituted pyrroles. Its power lies in the convergent assembly of two carbonyl-containing fragments to produce a highly decorated heterocyclic core. By understanding the causality behind the mechanism—particularly the need for in situ generation of the reactive α-amino-ketone—researchers can effectively troubleshoot and adapt the reaction for their specific synthetic targets. Modern modifications that allow for the use of pre-formed aminoketones have further expanded its utility, cementing the Knorr synthesis as an indispensable tool in the arsenal of the synthetic chemist engaged in drug discovery and materials science.

References

Sources

- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. heterocyclist.wordpress.com [heterocyclist.wordpress.com]

"Physical and chemical properties of 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid"

An In-depth Technical Guide to 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Authored by a Senior Application Scientist

In the landscape of heterocyclic chemistry, the pyrrole nucleus stands as a cornerstone, embedded in the architecture of vital natural products and innovative synthetic molecules. It is with this appreciation for foundational structures that we delve into a comprehensive examination of a particularly intriguing derivative: This compound . This guide is crafted for the discerning researcher, the meticulous scientist, and the forward-thinking drug development professional. Our exploration will not be a mere recitation of facts, but a curated journey into the synthesis, properties, and potential of this compound, underpinned by a rationale for the scientific choices made in its study. We will navigate its physical and chemical characteristics, understand its reactivity, and explore the analytical methodologies essential for its characterization. It is our hope that this guide will serve not only as a repository of technical information but also as an inspiration for its application in the advancement of science.

Compound Identification and Molecular Architecture

A thorough understanding of a compound begins with its unambiguous identification and a clear picture of its molecular structure.

Nomenclature and Identifiers

-

Systematic IUPAC Name: 4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid[1].

-

CAS Number: 5442-91-1[1].

-

Molecular Formula: C₁₀H₁₃NO₄[1].

-

Synonyms: This compound is also known by several other names, including 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid 4-ethyl ester and Ethyl 5-carboxy-2,4-dimethyl-3-pyrrolecarboxylate[1][2].

Structural Representation

The molecule features a central pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom. The ring is substituted with two methyl groups at positions 3 and 5, a carboxylic acid group at position 2, and an ethoxycarbonyl (ethyl ester) group at position 4.

Caption: 2D structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound are critical determinants of its behavior in various experimental and biological systems.

Summary of Physical Properties

| Property | Value | Source |

| Molecular Weight | 211.21 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | Data not available. For the related compound, 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, the melting point is 205-207 °C. | [3] |

| Solubility | Specific data not available. Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated due to the presence of the ester and methyl groups, though the carboxylic acid and pyrrole N-H will contribute to some aqueous solubility. | |

| pKa | Experimental data not available. The pKa of the carboxylic acid group is estimated to be in the range of 3-5, typical for carboxylic acids adjacent to an aromatic ring. |

Storage and Stability

For maintaining the integrity of the compound, it is recommended to store it at 2-8°C and protected from light. As a solid, it is expected to be relatively stable under these conditions.

Synthesis and Purification: From Precursors to Pure Compound

The synthesis of this compound is a multi-step process that often begins with the construction of the pyrrole ring, followed by functional group manipulation.

Retrosynthetic Analysis and Synthetic Strategy

A common and logical approach to the synthesis of this molecule is the selective hydrolysis of the corresponding diester, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. This precursor is readily accessible through established pyrrole synthesis methodologies.

Caption: Retrosynthetic approach for the target molecule.

Experimental Protocol: A Step-by-Step Guide

The Knorr pyrrole synthesis is a reliable method for preparing substituted pyrroles. It involves the condensation of an α-amino-ketone with a β-ketoester. In a common variation, the α-amino-ketone is generated in situ from the corresponding oxime.

-

Preparation of Ethyl 2-oximinoacetoacetate: Dissolve ethyl acetoacetate in glacial acetic acid. While cooling in an ice bath, slowly add a saturated aqueous solution of sodium nitrite.

-

Reduction and Condensation: To a well-stirred solution of a second equivalent of ethyl acetoacetate in glacial acetic acid, gradually add the prepared oxime solution and zinc dust. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

Work-up and Purification: After the reaction is complete, the mixture is poured into water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from ethanol.

-

Reaction Setup: Dissolve diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate in hot ethanol.

-

Hydrolysis: Add a solution of potassium hydroxide in water to the ethanolic solution. The mixture is heated to boiling, allowing the ethanol to evaporate.

-

Isolation: After a period of heating, the reaction volume is reduced. The solution is then cooled and filtered. The filtrate is acidified with hydrochloric acid, leading to the precipitation of the desired product.

-

Purification: The precipitate is collected by filtration, washed with water, and dried to yield this compound.

Chemical Reactivity and Derivatization

The presence of multiple functional groups on the pyrrole ring imparts a rich and versatile chemical reactivity to the molecule.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

-

Ester Group: The ethoxycarbonyl group can be hydrolyzed to the corresponding dicarboxylic acid under more vigorous conditions than the selective hydrolysis described above. It can also be converted to other esters via transesterification.

-

Pyrrole Ring: The electron-rich pyrrole ring is susceptible to electrophilic substitution, although the electron-withdrawing nature of the carboxylic acid and ester groups will deactivate the ring to some extent. The N-H proton can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

-

Decarboxylation: Pyrrole-2-carboxylic acids are known to undergo decarboxylation upon heating, often in the presence of a catalyst like copper powder in quinoline. This would yield the corresponding 4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrole.

Spectroscopic and Analytical Characterization

A robust analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecular structure.

Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - N-H proton: A broad singlet in the region of 11-13 ppm. - Carboxylic acid proton: A broad singlet, typically downfield (>10 ppm). - Ethyl ester CH₂: A quartet around 4.2-4.4 ppm. - Ethyl ester CH₃: A triplet around 1.2-1.4 ppm. - Pyrrole methyl protons (C3-CH₃ and C5-CH₃): Two singlets in the range of 2.2-2.6 ppm. |

| ¹³C NMR | - Carboxylic acid carbonyl carbon: ~160-170 ppm. - Ester carbonyl carbon: ~165-175 ppm. - Pyrrole ring carbons: Four distinct signals in the aromatic region (~110-140 ppm). - Ethyl ester O-CH₂ carbon: ~60-65 ppm. - Methyl carbons (pyrrole and ester): Signals in the aliphatic region (~10-20 ppm). |

| IR Spectroscopy | - N-H stretch: A broad band around 3300-3400 cm⁻¹. - O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid and ester): Strong, sharp bands in the region of 1680-1750 cm⁻¹. - C-O stretch: Bands in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 211. - [M+H]⁺: A peak at m/z = 212. - Fragmentation: Expect loss of the ethoxy group (-45), the carboxylic acid group (-45), and potentially the ethyl group (-29). |

Safety and Handling

Based on available data, this compound should be handled with appropriate personal protective equipment. It is reported to cause skin and eye irritation and may cause respiratory irritation[1].

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Applications and Future Directions

Substituted pyrroles are privileged scaffolds in medicinal chemistry and materials science. This compound, with its multiple points for derivatization, serves as a valuable building block for the synthesis of more complex molecules. Its potential applications include:

-

Pharmaceuticals: As a precursor for the synthesis of enzyme inhibitors, receptor agonists or antagonists, and other biologically active compounds. The pyrrole core is found in blockbuster drugs such as atorvastatin.

-

Agrochemicals: As a starting material for novel herbicides and pesticides.

-

Materials Science: For the development of functional polymers, dyes, and organic electronic materials.

The strategic placement of the carboxylic acid and ester functional groups allows for orthogonal chemical modifications, making this a highly versatile intermediate for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its potential as a building block in various fields of chemical research. This guide has provided a comprehensive overview of its identification, synthesis, properties, and potential applications. While some experimental data remains to be fully elucidated in publicly accessible literature, the information presented herein, grounded in established chemical principles and available data, offers a solid foundation for researchers and developers working with this intriguing molecule. The continued exploration of its chemistry will undoubtedly unveil new opportunities for innovation.

References

- Wikipedia. Hantzsch pyrrole synthesis. [Link]

- PubChem. This compound. [Link]

- Canadian Science Publishing. The Hantzsch pyrrole synthesis. [Link]

- PrepChem.com. Synthesis of 3,5-dimethyl-4-ethoxycarbonyl-1H-pyrrolecarboxylic acid. [Link]

- Taylor & Francis Online. Hantzsch Pyrrole Synthesis – Knowledge and References. [Link]

- ResearchGate. The Hantzsch pyrrole synthesis. [Link]

- Wikipedia. Knorr pyrrole synthesis. [Link]

- Pharmaffiliates. This compound. [Link]

- Chemsrc. 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. [Link]

Sources

An In-depth Technical Guide to 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS Number: 5442-91-1)

A Core Process-Related Impurity in Sunitinib Synthesis

Authored by: Gemini, Senior Application Scientist

Introduction

4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, identified by CAS Number 5442-91-1, is a polysubstituted pyrrole derivative of significant interest to researchers and professionals in the field of drug development and pharmaceutical manufacturing. While not a therapeutic agent itself, its primary relevance lies in its classification as a process-related impurity in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] Understanding the physicochemical properties, synthesis, and toxicological profile of this compound is paramount for the robust quality control and regulatory compliance of Sunitinib production.[1][2] This guide provides a comprehensive technical overview of this compound, offering insights into its chemical identity, formation, and analytical considerations.

Chemical Identity and Physicochemical Properties

Proper identification and characterization are the cornerstones of managing pharmaceutical impurities. This compound is a white to off-white solid.[4] Below is a summary of its key identifiers and physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 5442-91-1 | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid 4-ethyl ester, Sunitinib Impurity 6 | [3][5] |

| Molecular Formula | C₁₀H₁₃NO₄ | [5] |

| Molecular Weight | 211.21 g/mol | [5] |

| Physical Form | Solid | [4] |

| Predicted XlogP | 1.6 | [5][6] |

| Storage Temperature | 2-8°C, Protected from light | [4] |

Synthesis and Formation as a Sunitinib Impurity

The presence of this compound as an impurity is intrinsically linked to the manufacturing process of Sunitinib.[1][2][7] While the exact stage of its formation can vary depending on the synthetic route employed, a plausible pathway can be deduced from common Sunitinib synthesis strategies.

General Synthesis of the Pyrrole Core in Sunitinib

The synthesis of Sunitinib involves the construction of a substituted pyrrole ring, which is a key structural motif of the drug.[7][8] A common approach involves the reaction of ethyl acetoacetate with an appropriate amine and subsequent cyclization to form the pyrrole core. The core is then further functionalized to introduce the necessary side chains.[8]

Proposed Formation Pathway of the Impurity

The formation of this compound likely arises from incomplete or side reactions during the synthesis of the Sunitinib pyrrole intermediate. One potential pathway involves the hydrolysis of a diester precursor. For instance, if a diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is used as an intermediate, incomplete saponification could lead to the formation of the mono-acid, mono-ester impurity.

A documented synthesis of a similar compound, 3,5-dimethyl-4-ethoxycarbonyl-1H-pyrrolecarboxylic acid, involves the partial hydrolysis of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate using potassium hydroxide in an ethanol/water mixture.[8] This lends strong support to the hypothesis that this compound is formed via a similar partial hydrolysis mechanism during Sunitinib synthesis.

Sources

- 1. veeprho.com [veeprho.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. drjcrbio.com [drjcrbio.com]

- 4. 4-Ethoxycarbonyl-3,5-dimethylpyrrole-2-carboxylic acid | 5442-91-1 [sigmaaldrich.cn]

- 5. This compound | C10H13NO4 | CID 224709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C10H13NO4) [pubchemlite.lcsb.uni.lu]

- 7. Sunitinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Synthesis of Polysubstituted Pyrroles

Abstract

The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials.[1] The strategic synthesis of polysubstituted pyrroles is therefore a critical endeavor, enabling the precise tuning of molecular properties for targeted applications. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for constructing the pyrrole ring. We will move beyond a simple catalog of reactions to explore the mechanistic underpinnings, strategic advantages, and practical limitations of both classical and contemporary methodologies. This guide is designed to serve not just as a literature review, but as a field-proven manual to inform rational synthetic design and laboratory practice.

Introduction: The Enduring Importance of the Pyrrole Scaffold

The prevalence of the pyrrole motif in vital biological molecules, such as heme, chlorophyll, and vitamin B12, underscores its fundamental role in nature.[2] This significance translates directly into pharmaceutical development, where the pyrrole core is a "privileged scaffold" found in a multitude of blockbuster drugs, including the anti-inflammatory drug tolmetin and the top-selling antihypercholesterolemic agent, atorvastatin.[3][4] The electronic properties of the pyrrole ring also make it a valuable component in organic electronics and conductive polymers.[5]

Given the demand for novel pyrrole derivatives with tailored substitution patterns, the development of efficient, versatile, and sustainable synthetic methods remains a high-priority area in organic chemistry.[1] This guide will navigate the rich landscape of pyrrole synthesis, from venerable named reactions to the latest innovations in catalysis and multicomponent strategies.

Classical Approaches: The Foundation of Pyrrole Synthesis

For over a century, a handful of robust, named reactions have formed the bedrock of pyrrole synthesis. Understanding these methods is essential, as they are not only historically significant but also continue to be widely applied and serve as benchmarks for modern innovations.

The Paal-Knorr Synthesis

The Paal-Knorr synthesis, first reported in 1884, is arguably the most direct and widely used method for preparing pyrroles.[6][7] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[8]

Causality and Mechanism: The choice of acidic conditions is critical. While a weak acid like acetic acid can accelerate the reaction, strongly acidic conditions (pH < 3) favor the formation of furan byproducts.[8][9] The accepted mechanism involves the initial formation of a hemiaminal upon attack of the amine on one of the protonated carbonyls. This is followed by a rate-determining intramolecular cyclization, where the nitrogen attacks the second carbonyl, and subsequent dehydration steps yield the aromatic pyrrole ring.[7][10][11]

Workflow: Paal-Knorr Synthesis

Caption: General workflow of the Paal-Knorr pyrrole synthesis.

Advantages:

-

High atom economy and operational simplicity.[6]

-

Readily available starting materials.

-

Generally provides good to excellent yields (often 60-95%).[6][9]

Limitations:

-

The synthesis of the requisite 1,4-dicarbonyl precursors can be challenging.[10]

-

Harsh reaction conditions, such as prolonged heating, may not be suitable for substrates with sensitive functional groups.[9][11]

The Hantzsch Pyrrole Synthesis

Also a classic method, the Hantzsch synthesis involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine.[3][12] Despite its age, this reaction has been rejuvenated through the use of non-conventional conditions like microwave irradiation and green solvents.[3][4]

Causality and Mechanism: The reaction proceeds through the initial formation of an enamine (aminocrotonic ester) from the β-ketoester and the amine.[13] This intermediate then undergoes C-alkylation by the α-haloketone, followed by an intramolecular cyclization and dehydration to furnish the final pyrrole product.[13] The yields in conventional Hantzsch syntheses are often moderate, rarely exceeding 60%, and can be complicated by side reactions like the Feist–Benary furan synthesis.[3]

Advantages:

-

Provides access to a different substitution pattern compared to the Paal-Knorr method.

-

Amenable to modern techniques like solid-phase and flow synthesis.[3]

Limitations:

-

Often produces moderate yields.[3]

-

Can be subject to competing side reactions.

The Barton-Zard Synthesis

Developed in 1985, the Barton-Zard reaction is a powerful method for creating pyrroles from the reaction of an α-isocyanoacetate (e.g., ethyl isocyanoacetate) with a nitroalkene under basic conditions.[5][14]

Causality and Mechanism: The reaction is initiated by the base-catalyzed deprotonation of the isocyanoacetate. The resulting carbanion performs a Michael addition to the nitroalkene.[15] This is followed by an intramolecular cyclization where the carbanion attacks the isocyanide carbon. Subsequent elimination of the nitro group and aromatization leads to the pyrrole-2-carboxylate product.[5][15] This method is highly valued for its ability to construct pyrrole rings that can be further functionalized.[15]

Advantages:

-

Provides a direct route to pyrroles with a carboxylate group at the 2-position, which is useful for further derivatization.

-

Tolerates a wide variety of functional groups.

-

Can be used to synthesize complex fused pyrrole systems.[14]

Limitations:

-

Requires the synthesis of specific nitroalkene and isocyanoacetate starting materials.

-

The use of strong bases may not be compatible with all substrates.

Modern Synthetic Strategies: Expanding the Chemist's Toolbox

While classical methods are reliable, modern organic synthesis demands greater efficiency, milder conditions, and access to more diverse substitution patterns. The following strategies represent the forefront of pyrrole synthesis.

Multicomponent Reactions (MCRs)

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[16] These reactions are highly prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors.[1][17] Isocyanide-based multicomponent reactions (I-MCRs) have emerged as a particularly powerful tool for synthesizing polysubstituted pyrroles.[1]

Mechanism: Representative Four-Component Pyrrole Synthesis

Caption: Conceptual workflow for a four-component pyrrole synthesis.

A notable example is the iron(III)-catalyzed four-component coupling of 1,3-dicarbonyl compounds, amines, aromatic aldehydes, and nitroalkanes.[18] This approach combines multiple synthetic tools, including microwave activation and solid-phase synthesis, to efficiently generate diverse pyrrole derivatives.[18]

Transition Metal-Catalyzed Syntheses

The use of transition metals has revolutionized pyrrole synthesis, enabling reactions that are not feasible through classical methods and often proceeding under milder conditions.[19] Catalysts based on rhodium (Rh), zinc (Zn), gold (Au), ruthenium (Ru), and palladium (Pd) have all been successfully employed.[19][20][21]

A key strategy involves the zinc- or rhodium-catalyzed decomposition of dienyl azides, which provides a general and mild method for accessing di- and trisubstituted pyrroles at room temperature.[19][22][23] Another prominent example is the Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-iodoaniline and a disubstituted alkyne, which can also be adapted for pyrrole synthesis.[24][25]

The Van Leusen Pyrrole Synthesis

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an electron-deficient alkene (a Michael acceptor) to form the pyrrole ring.[26][27] Under basic conditions, TosMIC is deprotonated to form a nucleophilic carbanion.[28] This carbanion adds to the Michael acceptor, and the resulting intermediate undergoes an intramolecular cyclization. Elimination of the tosyl group leads to aromatization and the final pyrrole product.[27][28] This method is exceptionally versatile due to the wide range of available Michael acceptors.[27]

Comparative Analysis of Key Synthetic Methods

Choosing the optimal synthetic route depends on the desired substitution pattern, available starting materials, and tolerance for specific reaction conditions. The following table provides a comparative summary to aid in this decision-making process.

| Method | Starting Materials | Key Reagents/Catalysts | Typical Yields | Core Advantages | Key Disadvantages |

| Paal-Knorr | 1,4-Dicarbonyl, Amine/NH₃ | Weak acid (e.g., AcOH) | 60-95%[6] | High atom economy, simple, versatile for N-substitution. | 1,4-Dicarbonyls can be difficult to access; potentially harsh conditions.[10] |

| Hantzsch | α-Haloketone, β-Ketoester, Amine/NH₃ | Base/Amine | 40-60%[3] | Access to specific substitution patterns, amenable to modern techniques. | Moderate yields, potential for side reactions.[3] |

| Barton-Zard | Nitroalkene, α-Isocyanoacetate | Strong base (e.g., NaH, DBU) | Good-Excellent | Forms pyrrole-2-carboxylates, good functional group tolerance. | Requires specific starting materials, use of strong base. |

| Van Leusen | TosMIC, Michael Acceptor | Base (e.g., NaH, K₂CO₃) | Good-Excellent | Highly versatile, broad substrate scope, mild conditions. | TosMIC is a specialized reagent. |

| MCRs | e.g., Aldehyde, Amine, Dicarbonyl, Nitroalkane | Lewis acids (e.g., FeCl₃) | Good-Excellent | High efficiency, atom economy, rapid complexity generation. | Optimization can be complex; mechanism may not be fully elucidated. |

| TM-Catalyzed | e.g., Dienyl Azide, Alkyne, Haloaniline | ZnI₂, Rh₂(OAc)₄, Pd(OAc)₂, etc. | Good-Excellent | Mild conditions, novel transformations, high selectivity.[19] | Catalyst cost and sensitivity, ligand screening may be required. |

Experimental Protocols: A Practical Guide

To translate theory into practice, this section provides representative, step-by-step protocols for key synthetic methodologies.

Protocol 5.1: Paal-Knorr Synthesis of 1-Butyl-2,5-dimethyl-1H-pyrrole

This protocol is adapted from studies on the Paal-Knorr reaction mechanism and applications.[11]

-

Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hexane-2,5-dione (1.14 g, 10 mmol).

-

Amine Addition: Add butan-1-amine (0.73 g, 10 mmol) to the flask.

-

Solvent and Catalyst: Add glacial acetic acid (10 mL) to serve as both solvent and catalyst.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. Pour the mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-butyl-2,5-dimethyl-1H-pyrrole.

Protocol 5.2: Barton-Zard Synthesis of Ethyl 4-Aryl-3-aroyl-1H-pyrrole-2-carboxylate

This protocol is conceptualized based on the general principles of the Barton-Zard reaction.[29]

-

Setup: To a flame-dried, three-neck flask under an argon atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous diethyl ether (20 mL).

-

Reagent Addition: In a separate flask, dissolve the appropriate chalcone (nitroalkene analog, 1 mmol) and ethyl isocyanoacetate (1 mmol) in anhydrous DMSO (1.5 mL).

-

Reaction Initiation: Add the DMSO solution dropwise to the stirred NaH suspension at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by flash chromatography to obtain the desired polysubstituted pyrrole.

Conclusion and Future Outlook

The synthesis of polysubstituted pyrroles has evolved from a few foundational named reactions into a diverse and sophisticated field. Classical methods like the Paal-Knorr synthesis remain indispensable for their simplicity and reliability. However, the modern emphasis on "green chemistry," efficiency, and molecular diversity has driven the ascendancy of multicomponent reactions and transition-metal catalysis.[1][2] These contemporary strategies offer unparalleled access to complex pyrrole structures under increasingly mild and environmentally benign conditions.[30]

Future advancements will likely focus on the integration of flow chemistry for scalable synthesis, the development of novel biocatalytic routes, and the use of photoredox catalysis to unlock new reaction pathways.[6][20] As our understanding of reaction mechanisms deepens, so too will our ability to design and execute the synthesis of these vital heterocyclic compounds with ever-greater precision and purpose.

References

- Jebraeil, M., & Dadras, A. (2022). Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. New Journal of Chemistry.

- Dong, H., Shen, M., Redford, J. E., Stokes, B. J., Pumphrey, A. L., & Driver, T. G. (2007).

- Leonardi, M., Estévez, V., Villacampa, M., & Menéndez, J. C. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synlett.

- Organic Synthesis. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic-synthesis.org.

- Maiti, G., et al. (2010). Solid-Phase Synthesis of Pyrrole Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides.

- Leonardi, M., Estévez, V., Villacampa, M., & Menéndez, J. C. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Semantic Scholar.

- Leonardi, M., Estévez, V., Villacampa, M., & Menéndez, J. C. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme.

- Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. RSC Publishing.

- Kour, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.

- Kour, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals.

- BenchChem. (2025). Application Notes and Protocols for Pyrrole Synthesis Using TosMIC. BenchChem.

- Dong, H., et al. (2007).

- Nasibullah, M., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry.

- Tan, Y., et al. (2020). Recent Advancements in Pyrrole Synthesis. PubMed Central.

- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy.

- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

- Alfa Chemistry. Paal-Knorr Synthesis. Alfa Chemistry.

- Kumar, R., & Sharma, M. (2022).

- Balaraju, M., & Sureshbabu, G. (2021). Recent transition metal-catalyzed procedures for the synthesis of pyrroles.

- Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. Semantic Scholar.

- Wilson, Z. E., & Van der Eycken, E. (2010). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc.

- Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis.

- Gualpa, F. X. C., et al. (2021).

- Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. PubMed.

- Wikipedia. Paal–Knorr synthesis. Wikipedia.

- Li, C., et al. (2020). Proposed mechanisms for transition metal-catalyzed synthesis of pyrrole...

- Lee, S., & Choe, W. (2021). Recent Advances in Synthetic Methods for 2 H -Pyrroles.

- Ono, N. (2008). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes.

- Nasibullah, M., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry.

- Chem-Station. (2011). Clauson-Kaas Pyrrole Synthesis.

- Ono, N. (2008). Barton—Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles and Dipyrromethene Dyes. Semantic Scholar.

- Wikipedia. Knorr pyrrole synthesis. Wikipedia.

- Wikipedia. Larock indole synthesis. Wikipedia.

- Bullock, J. E., & Tweedie, J. F. (1970). The Hantzsch pyrrole synthesis. Canadian Science Publishing. [Link]

- Asghari, S., Ramezani, M., & Mahdavi, M. (2017). Recent Advances in the Synthesis of Pyrroles. SciSpace.

- Ono, N. (2007). BARTON-ZARD PYRROLE SYNTHESIS AND ITS APPLICATION TO SYNTHESIS OF PORPHYRINS, POLYPYRROLES, AND DIPYRROMETHENE DYES. LOCKSS.

- Grokipedia. Larock indole synthesis. Grokipedia.

- Wang, C., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds.

- Khan, A. (2015). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis.

- Organic Chemistry Portal. Van Leusen Reaction. Organic Chemistry Portal.

- Unknown. Hantzsch Pyrrole Synthesis. Unknown Source.

- Organic Chemistry Portal. Pyrrole synthesis. Organic Chemistry Portal.

- Abdullahi, S., et al. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances.

- Wang, Y., et al. (2024). Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles. PubMed Central.

- Özer, M. S., et al. (2012). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. ScienceDirect.

- All About Chemistry. (2020). Barton-Zard Pyrrole Synthesis. All About Chemistry.

- Festa, C., et al. (2022).

- De, S. K. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

Sources

- 1. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. ijprems.com [ijprems.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. rgmcet.edu.in [rgmcet.edu.in]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction | Semantic Scholar [semanticscholar.org]

- 13. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. researchgate.net [researchgate.net]

- 15. allaboutchemistry.net [allaboutchemistry.net]

- 16. orientjchem.org [orientjchem.org]

- 17. Recent advances in the synthesis of pyrroles by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrrole synthesis [organic-chemistry.org]

- 22. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]

- 23. Transition metal-catalyzed synthesis of pyrroles from dienyl azides. | Semantic Scholar [semanticscholar.org]

- 24. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 25. grokipedia.com [grokipedia.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. mdpi.com [mdpi.com]

- 30. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Pyrrole Synthesis: A Technical Guide to the Starting Materials of the Knorr Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Knorr pyrrole synthesis, a cornerstone in heterocyclic chemistry for over a century, remains a highly relevant and versatile method for the construction of substituted pyrroles. These five-membered aromatic heterocycles are ubiquitous scaffolds in pharmaceuticals, natural products, and advanced materials. This guide, intended for the discerning researcher and drug development professional, provides an in-depth exploration of the critical starting materials for this reaction, moving beyond a mere recitation of reactants to a deeper understanding of the causality behind their selection and the nuances of their application.

I. The Core Reactants: A Symphony of Carbonyls and Amines

The Knorr pyrrole synthesis, at its heart, is the condensation of an α-amino ketone with a compound possessing an active methylene group, typically a β-ketoester or a β-diketone.[1] The strategic choice of these two components dictates the substitution pattern of the resulting pyrrole, offering a powerful tool for rational molecular design.

The α-Amino Ketone: A Transient but Pivotal Intermediate

A central challenge in the Knorr synthesis is the inherent instability of α-amino ketones, which are prone to self-condensation to form pyrazines.[2] To circumvent this, they are most commonly generated in situ. The classic and still widely practiced approach involves the reduction of an α-oximino ketone.[1]

In Situ Generation from β-Ketoesters: The Classic Knorr Protocol

The original Knorr synthesis ingeniously employs two equivalents of the same β-ketoester, typically ethyl acetoacetate.[1] One equivalent is converted to the α-oximino derivative by nitrosation with sodium nitrite in acetic acid. This intermediate is then reduced by zinc dust in the presence of the second equivalent of the β-ketoester. The freshly generated α-amino ketone immediately reacts with the available β-ketoester to form the pyrrole.[1]

The causality behind this choice of reagents is elegant in its efficiency:

-

Acetic Acid: Serves as both the solvent and a catalyst for the condensation and cyclization steps.[1]

-

Zinc Dust: Acts as the reducing agent, converting the oxime to the crucial α-amino ketone.[1] This reduction consumes two equivalents of zinc and four equivalents of acetic acid.[1]

A modern adaptation of this procedure involves the gradual addition of the oxime solution and zinc dust to a solution of the β-ketoester in acetic acid to control the exothermic reaction.[1]

The Active Methylene Component: The Architect of the Pyrrole Ring

The second key starting material is a compound with a methylene group activated by two flanking electron-withdrawing groups, most commonly a β-ketoester or a β-diketone. The nature of this component provides a versatile handle to introduce a variety of substituents onto the pyrrole ring.

β-Ketoesters: The use of different β-ketoesters allows for significant variation in the final product. For instance, employing benzyl or tert-butyl acetoacetates instead of ethyl acetoacetate enables selective deprotection of the resulting ester groups on the pyrrole ring. Benzyl esters can be cleaved by catalytic hydrogenolysis, while tert-butyl esters are readily removed with acid.[1]

β-Diketones: The Knorr synthesis can also be effectively carried out with β-diketones. The reaction of acetylacetone with ethyl 2-oximinoacetoacetate, for example, yields ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate.[1]

Unsymmetrical β-Diketones: When unsymmetrical β-diketones are used, the reaction can exhibit regioselectivity. For instance, with 3-alkyl substituted 2,4-hexanediones, the reaction tends to occur preferentially at the less sterically hindered acetyl group.[1]

II. The Mechanism: A Stepwise Construction of the Aromatic Ring

The mechanism of the Knorr pyrrole synthesis proceeds through a series of well-defined steps, beginning with the condensation of the two principal starting materials.

The generally accepted mechanism is as follows:

-

Imine/Enamine Formation: The α-amino ketone condenses with the carbonyl group of the active methylene compound to form an imine, which then tautomerizes to a more stable enamine intermediate.[1]

-

Cyclization: The enamine undergoes an intramolecular cyclization, where the enamine nitrogen attacks the other carbonyl group.

-

Dehydration: The resulting cyclic intermediate readily eliminates a molecule of water to form a dihydropyrrole derivative.

-

Aromatization: A final tautomerization step leads to the formation of the stable, aromatic pyrrole ring.

III. Scope and Variations: Expanding the Synthetic Utility

The versatility of the Knorr synthesis is significantly enhanced by several variations that allow for the synthesis of a wider range of pyrrole derivatives with different substitution patterns.

Fischer-Fink and Kleinspehn Syntheses

Related syntheses, often performed under Knorr-like conditions, provide alternative connectivities. The Fischer-Fink synthesis, for example, can result from the loss of an acetyl group from an intermediate, leading to a different substitution pattern than the classic Knorr product.[1] The Kleinspehn synthesis, which utilizes diethyl oximinomalonate, forces this alternative connectivity to occur exclusively, providing access to pyrroles that are not directly available through the traditional Knorr reaction, with yields often around 60%.[1]

Quantitative Data on Starting Material Combinations

The following table summarizes various combinations of starting materials and the resulting pyrrole products, with reported yields where available.

| α-Amino Ketone Precursor | Active Methylene Compound | Pyrrole Product | Yield (%) | Reference |

| Ethyl 2-oximinoacetoacetate | Ethyl acetoacetate | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | 57-64 | [3] |

| Ethyl 2-oximinoacetoacetate | Acetylacetone | Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate | High | [1] |

| Diethyl oximinomalonate | 2,4-Pentanedione | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | ~60 | [1] |

| N,N-Dialkyl 2-oximinoacetoacetamides | 3-Substituted-2,4-pentanediones | N,N-Dialkyl pyrrole-carboxamides | ~45 | [1] |

IV. Experimental Protocol: Synthesis of "Knorr's Pyrrole"

The following is a detailed protocol for the synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, often referred to as "Knorr's Pyrrole," adapted from a well-established procedure.[3]

Materials:

-

Ethyl acetoacetate (3 moles, 390 g)

-

Glacial acetic acid (900 cc)

-

Sodium nitrite (95%, 1.47 moles, 107 g) in water (150 cc)

-

Zinc dust (3 gram atoms, 196 g)

-

95% Ethanol for recrystallization

Procedure:

-

In a 3-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid.

-

Cool the solution to 5°C in an efficient cooling bath.

-

With vigorous stirring, add the cold sodium nitrite solution dropwise, maintaining the temperature between 5°C and 7°C. The addition should take about 30 minutes.

-

Stir the mixture for an additional 30 minutes, then allow it to stand for four hours, during which it will warm to room temperature.

-

Replace the dropping funnel with a wide-bore condenser. Add portions of zinc dust to the stirred solution to initiate boiling, then continue adding zinc dust frequently to maintain a gentle boil. Exercise caution as the reaction is exothermic and can foam.

-

After the addition of zinc is complete, heat the mixture to reflux for one hour.

-

While still hot, decant the solution from the remaining zinc into a large volume of vigorously stirred water (10 L).

-

Wash the zinc residue with two small portions of hot glacial acetic acid and add these washings to the water.

-

Allow the mixture to stand overnight. Collect the crude product by suction filtration, wash with water, and air dry.

-

Recrystallize the crude product from 95% ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.

Expected Yield: 205–230 g (57–64% of the theoretical amount).[3]

V. Conclusion

The Knorr pyrrole synthesis is a testament to the enduring power of classic organic reactions. A thorough understanding of its starting materials—the transient α-amino ketone and the versatile active methylene compound—is paramount for its successful application. By carefully selecting these components and understanding the mechanistic nuances of the reaction, researchers can continue to leverage this powerful synthetic tool for the creation of novel and complex pyrrole-containing molecules with significant potential in drug discovery and materials science.

VI. References

Sources

The Paal-Knorr Pyrrole Synthesis: A Mechanistic and Methodological Deep Dive

Abstract

The Paal-Knorr synthesis, a venerable yet remarkably robust reaction in the organic chemist's toolkit, provides a direct and efficient pathway to the pyrrole core, a privileged scaffold in medicinal chemistry and materials science.[1] This in-depth technical guide delves into the core mechanistic principles of this classic transformation, offering a detailed exploration for researchers, scientists, and drug development professionals. By synthesizing established knowledge with contemporary advancements, this document aims to provide not only a theoretical understanding but also practical, field-proven insights into the causality behind experimental choices, ensuring a self-validating approach to protocol design.

Introduction: The Enduring Relevance of the Paal-Knorr Synthesis

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to construct the pyrrole ring.[2][3] Its enduring popularity stems from its operational simplicity, generally high yields, and the accessibility of its starting materials.[3][4] The pyrrole moiety is a cornerstone of numerous natural products, pharmaceuticals, and functional materials, making its synthesis a critical endeavor in modern chemistry.[1][4] This guide will dissect the reaction's mechanism, explore modern methodological improvements that have overcome its initial limitations, and provide a framework for rational experimental design.

The Core Mechanism: A Step-by-Step Elucidation

The Paal-Knorr pyrrole synthesis is typically conducted under neutral or mildly acidic conditions.[5] While the overall transformation appears straightforward—the formation of a five-membered ring through the loss of two water molecules—the mechanistic pathway has been a subject of detailed investigation. The currently accepted mechanism, supported by experimental and computational studies, proceeds through the formation of a hemiaminal intermediate.[6][7]

The reaction can be dissected into the following key steps:

-

Nucleophilic Attack and Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound.[4] This step is often facilitated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. This initial attack forms a hemiaminal intermediate.

-

Intramolecular Cyclization: The crucial ring-forming step involves the intramolecular attack of the nitrogen atom of the hemiaminal on the second carbonyl group.[4] This cyclization event, which is often the rate-determining step, leads to the formation of a 2,5-dihydroxytetrahydropyrrole derivative.[2][8]

-

Dehydration and Aromatization: The cyclic intermediate then undergoes a two-step dehydration process to yield the stable aromatic pyrrole ring.[4] Elimination of two molecules of water drives the reaction towards the final product.

It is important to note that an alternative pathway involving the formation of an enamine has been considered. However, stereochemical studies by Amarnath and colleagues demonstrated that meso- and dl-diastereomers of a substituted 1,4-diketone cyclize at different rates, which contradicts a mechanism proceeding through a common enamine intermediate.[5] This provided strong evidence for the hemiaminal pathway being the predominant route.[5][9]

Visualizing the Mechanism

To provide a clear visual representation of the mechanistic steps, the following diagram illustrates the transformation from the 1,4-dicarbonyl compound and primary amine to the final pyrrole product.

Caption: The accepted hemiaminal pathway of the Paal-Knorr pyrrole synthesis.

Experimental Protocols and Methodological Considerations

While the classical Paal-Knorr synthesis often required harsh conditions, such as prolonged heating in strong acid, modern advancements have introduced milder and more efficient protocols.[2][9] The choice of catalyst, solvent, and reaction conditions can significantly impact the reaction's efficiency and substrate scope.

Catalyst Selection: From Protic Acids to Lewis Acids and Beyond

The Paal-Knorr synthesis is typically acid-catalyzed.[8] Both Brønsted and Lewis acids can be employed to promote the condensation.

-

Brønsted Acids: Acetic acid is a commonly used weak acid that effectively catalyzes the reaction without promoting the formation of furan byproducts, which can occur at lower pH.[5][9] Other Brønsted acids like p-toluenesulfonic acid (p-TsOH) have also been utilized.[9]

-

Lewis Acids: A variety of mild Lewis acids, such as Sc(OTf)₃ and Bi(NO₃)₃, have been shown to be effective catalysts.[8] These can offer advantages in terms of milder reaction conditions and compatibility with sensitive functional groups.

-

Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, solid acid catalysts like silica-supported sulfuric acid and tungstate or molybdate sulfuric acid have been developed.[9] These "green" catalysts often allow for solvent-free reaction conditions.[9]

Solvent and Reaction Conditions: A Comparative Overview

The choice of solvent is largely dependent on the solubility of the reactants and the desired reaction temperature. While traditional protocols often utilize organic solvents, recent developments have focused on more environmentally benign alternatives.

| Catalyst System | Solvent | Temperature | Typical Reaction Time | Key Advantages |

| Acetic Acid | Ethanol/Water | Reflux | 15 min - several hours | Readily available, cost-effective.[4] |

| p-Toluenesulfonic acid | Toluene | Reflux (Dean-Stark) | 1-5 hours | Efficient water removal drives equilibrium.[9] |

| Sc(OTf)₃ | Dichloromethane | Room Temperature | 1-3 hours | Mild conditions, high yields.[8] |

| Iron(III) chloride | Water | Room Temperature | 1-2 hours | Green solvent, mild conditions.[10] |

| Microwave Irradiation | Ethanol/Acetic Acid | 80 °C | 5-15 minutes | Rapid heating, reduced reaction times.[4][7] |

| No Catalyst | Solvent-free | Room Temp - 100 °C | 1-24 hours | Green chemistry approach, simple workup.[11] |

A General Experimental Protocol: Microwave-Assisted Synthesis

The following protocol provides a representative example of a modern, efficient Paal-Knorr synthesis utilizing microwave irradiation.[4]

Objective: To synthesize a substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.

Materials:

-

1,4-Diketone (e.g., 2,5-hexanedione)

-

Primary amine (e.g., aniline)

-

Ethanol

-

Glacial Acetic Acid

-

Microwave reactor vials

-

Thin Layer Chromatography (TLC) supplies

-

Standard work-up and purification reagents (ethyl acetate, water, brine, magnesium sulfate)

Procedure:

-

To a microwave vial, add the 1,4-diketone (1.0 mmol).

-

Add ethanol (4 mL) to dissolve the diketone.

-

Add the primary amine (1.2 mmol) followed by glacial acetic acid (0.4 mL).

-

Seal the microwave vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 80 °C for 10-15 minutes.[4]

-

Monitor the reaction progress by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Partition the mixture between water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrrole.

Visualizing the Experimental Workflow

The general workflow for a Paal-Knorr synthesis, from reagent selection to product characterization, is depicted below.

Caption: A generalized experimental workflow for the Paal-Knorr pyrrole synthesis.

Scope, Limitations, and Modern Solutions